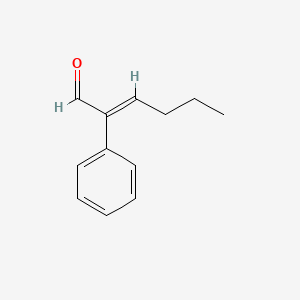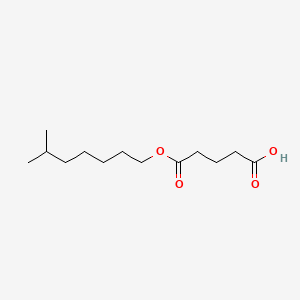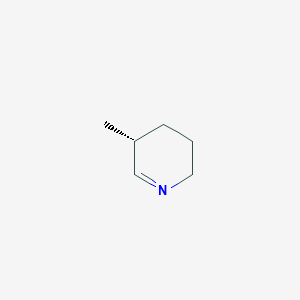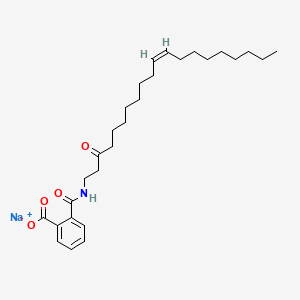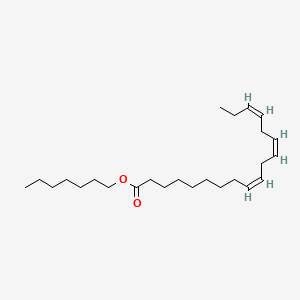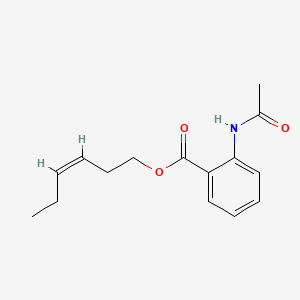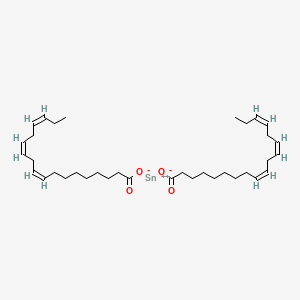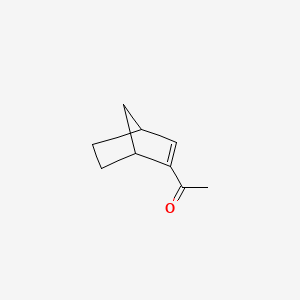
1-Bicyclo(2.2.1)hept-2-en-2-ylethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the European Inventory of Existing Commercial Chemical Substances (EINECS) number 275-891-4 is known as 1-bicyclo[2.2.1]hept-2-en-2-ylethanone. This compound is a bicyclic ketone with a unique structure that makes it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
1-bicyclo[2.2.1]hept-2-en-2-ylethanone can be synthesized through several methods. One common synthetic route involves the Diels-Alder reaction, where cyclopentadiene reacts with ethylene to form the bicyclic structure. The resulting product is then oxidized to introduce the ketone functional group. Industrial production methods often involve similar processes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-bicyclo[2.2.1]hept-2-en-2-ylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group into an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like Grignard reagents. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-bicyclo[2.2.1]hept-2-en-2-ylethanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.
Biology: The compound’s unique structure makes it a useful probe in studying enzyme mechanisms and protein-ligand interactions.
Medicine: It is investigated for its potential pharmacological properties, including its role as a precursor in the synthesis of bioactive molecules.
Industry: The compound is used in the production of polymers and other materials with specific mechanical and chemical properties.
Wirkmechanismus
The mechanism of action of 1-bicyclo[2.2.1]hept-2-en-2-ylethanone involves its interaction with various molecular targets. The ketone group can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity. The bicyclic structure also allows the compound to fit into specific binding sites, influencing biological pathways and processes.
Vergleich Mit ähnlichen Verbindungen
1-bicyclo[2.2.1]hept-2-en-2-ylethanone can be compared with other similar compounds, such as:
2-norbornene: This compound has a similar bicyclic structure but lacks the ketone functional group.
5-norbornene-2-endo-acetic acid: This compound has a carboxylic acid group instead of a ketone.
5-norbornene-2-methanol: This compound has an alcohol group instead of a ketone. The uniqueness of 1-bicyclo[2.2.1]hept-2-en-2-ylethanone lies in its ketone functional group, which imparts different reactivity and properties compared to its analogs.
Eigenschaften
CAS-Nummer |
71720-43-9 |
|---|---|
Molekularformel |
C9H12O |
Molekulargewicht |
136.19 g/mol |
IUPAC-Name |
1-(2-bicyclo[2.2.1]hept-2-enyl)ethanone |
InChI |
InChI=1S/C9H12O/c1-6(10)9-5-7-2-3-8(9)4-7/h5,7-8H,2-4H2,1H3 |
InChI-Schlüssel |
ZBKHUDFVGLNUNL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC2CCC1C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



